
(S)-4-Methyl-N-((R)-1-(((S)-4-Methyl-1-((R)-2-Methyloxiran-2-yl)-1-oxopentan-2-yl)aMino)-1-oxo-3-phenylpropan-2-yl)-2-((S)-2-(2-MorpholinoacetaMido)-4-phenylbutanaMido)pentanaMide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the molecular formula C40H57N5O7 is known as Carfilzomib. Carfilzomib is a synthetic tetrapeptide epoxyketone and an analog of epoxomicin. It is primarily used as an anti-cancer medication, specifically acting as a selective proteasome inhibitor. Carfilzomib is marketed under the trade name Kyprolis and is used in the treatment of multiple myeloma .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Carfilzomib is synthesized through a series of peptide coupling reactions. The synthesis involves the coupling of morpholin-4-acetyl, L-2-amino-4-phenylbutanoyl, L-leucyl, and L-phenylalanyl residues. The C-terminus of the peptide is connected to the amino group of (2S)-2-amino-4-methyl-1-(2R)-2-methyloxiran-2-yl-1-oxopentan-1-one via an amide linkage .
Industrial Production Methods
Industrial production of Carfilzomib involves large-scale peptide synthesis techniques. The process includes solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis. The final product is purified using high-performance liquid chromatography (HPLC) to ensure high purity and quality .
Analyse Chemischer Reaktionen
Types of Reactions
Carfilzomib undergoes various chemical reactions, including:
Oxidation: Carfilzomib can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the epoxyketone moiety of Carfilzomib.
Substitution: Substitution reactions can occur at the amino acid residues, leading to different analogs.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like acyl chlorides and amines.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted analogs of Carfilzomib. These analogs are studied for their potential therapeutic applications .
Wissenschaftliche Forschungsanwendungen
Carfilzomib has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying peptide synthesis and proteasome inhibition.
Biology: Investigated for its effects on cellular processes, including protein degradation and cell cycle regulation.
Medicine: Primarily used in the treatment of multiple myeloma. It is also being studied for its potential use in other cancers and diseases involving proteasome dysfunction.
Industry: Utilized in the development of new proteasome inhibitors and therapeutic agents
Wirkmechanismus
Carfilzomib exerts its effects by irreversibly binding to and inhibiting the chymotrypsin-like activity of the 20S proteasome. The proteasome is an enzyme complex responsible for degrading unwanted cellular proteins. By inhibiting proteasome activity, Carfilzomib causes a build-up of polyubiquitinated proteins, leading to cell cycle arrest, apoptosis, and inhibition of tumor growth .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bortezomib: Another proteasome inhibitor used in the treatment of multiple myeloma.
Ixazomib: An oral proteasome inhibitor with similar applications.
Epoxomicin: The natural product analog from which Carfilzomib is derived
Uniqueness
Carfilzomib is unique due to its irreversible binding to the proteasome and its minimal interactions with non-proteasomal targets. This specificity improves its safety profile compared to other proteasome inhibitors like Bortezomib .
Eigenschaften
Molekularformel |
C40H57N5O7 |
|---|---|
Molekulargewicht |
719.9 g/mol |
IUPAC-Name |
(2S)-4-methyl-N-[(2R)-1-[[(2S)-4-methyl-1-[(2R)-2-methyloxiran-2-yl]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-2-[[(2S)-2-[(2-morpholin-4-ylacetyl)amino]-4-phenylbutanoyl]amino]pentanamide |
InChI |
InChI=1S/C40H57N5O7/c1-27(2)22-32(36(47)40(5)26-52-40)42-39(50)34(24-30-14-10-7-11-15-30)44-38(49)33(23-28(3)4)43-37(48)31(17-16-29-12-8-6-9-13-29)41-35(46)25-45-18-20-51-21-19-45/h6-15,27-28,31-34H,16-26H2,1-5H3,(H,41,46)(H,42,50)(H,43,48)(H,44,49)/t31-,32-,33-,34+,40+/m0/s1 |
InChI-Schlüssel |
BLMPQMFVWMYDKT-YKJJAACJSA-N |
Isomerische SMILES |
CC(C)C[C@@H](C(=O)[C@]1(CO1)C)NC(=O)[C@@H](CC2=CC=CC=C2)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC3=CC=CC=C3)NC(=O)CN4CCOCC4 |
Kanonische SMILES |
CC(C)CC(C(=O)C1(CO1)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(C)C)NC(=O)C(CCC3=CC=CC=C3)NC(=O)CN4CCOCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


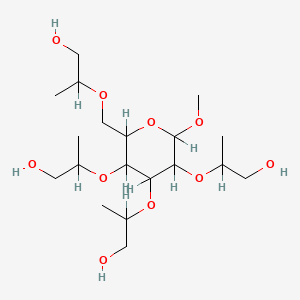
![[1,1'-Biphenyl]-2-carboxylicacid, 2'-chloro-4'-nitro-](/img/structure/B14110709.png)
![(S)-1-(4-((2-(2-acetamidopyrimidin-5-yl)-7-methyl-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methyl)piperazin-1-yl)-1-oxopropan-2-yl acetate](/img/structure/B14110720.png)
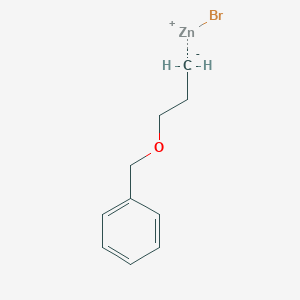
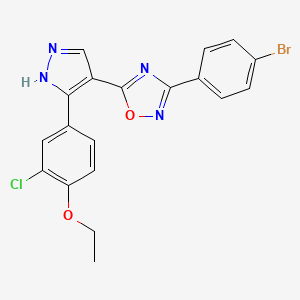
![(1E)-1-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfonyl]-N-(4-methoxyanilino)methanimidoyl cyanide](/img/structure/B14110737.png)




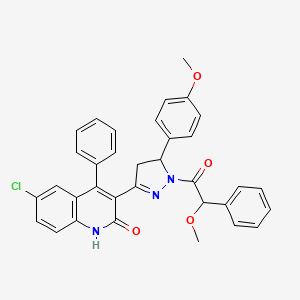
![2,6-Diazatricyclo[3.3.1.13,7]decane-2-carboxylic acid, 6-[6-[2-fluoro-4-(1H-tetrazol-1-yl)phenoxy]-5-Methyl-4-pyriMidinyl]-, 1-Methylcyclopropyl ester](/img/structure/B14110771.png)
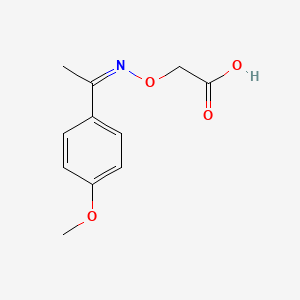
![9-(4-fluorophenyl)-1,7-dimethyl-3-(3-phenylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14110781.png)
